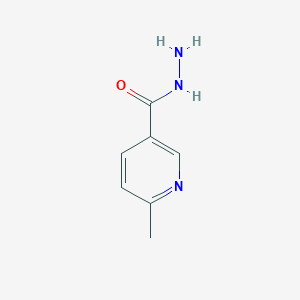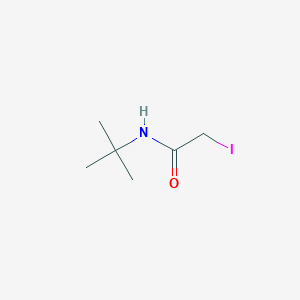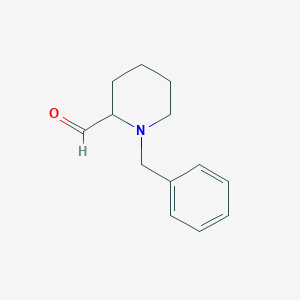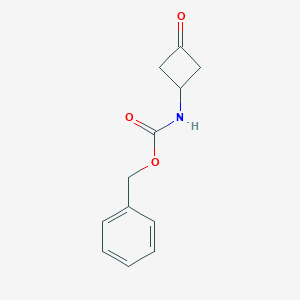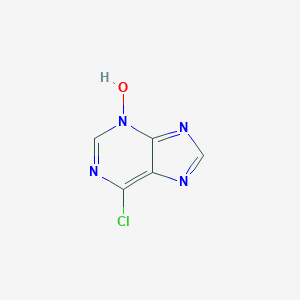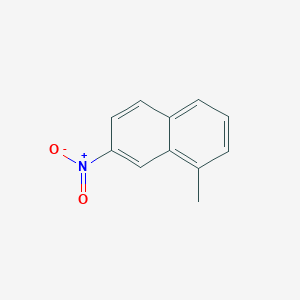![molecular formula C15H12N2O2 B173383 Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate CAS No. 1030-33-7](/img/structure/B173383.png)
Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate
Overview
Description
“Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate” is a chemical compound with the CAS Number: 1030-33-7. It has a molecular weight of 252.27 .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including “this compound”, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C15H12N2O2 . The InChI code for this compound is 1S/C15H12N2O2/c1-19-15(18)12-7-8-17-10-13(16-14(17)9-12)11-5-3-2-4-6-11/h2-10H,1H3 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 252.27 g/mol .Scientific Research Applications
Anti-inflammatory and Analgesic Activity
Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate derivatives have been studied for their anti-inflammatory and analgesic activities. Notably, compounds like 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid have shown promising results in this area, with significant activities observed (Di Chiacchio et al., 1998).
Breast Cancer Chemotherapy
A series of selenylated imidazo[1,2-a]pyridines, including derivatives of this compound, have demonstrated notable activity against breast cancer cells. These compounds have shown cytotoxicity and can induce cell death via apoptosis, making them potential candidates for breast cancer chemotherapy (Almeida et al., 2018).
Fluorescent Properties for Organic Compounds
Derivatives of this compound have been explored for their fluorescent properties. Such derivatives could be valuable for the development of new fluorescent organic compounds, useful in various scientific applications (Tomoda et al., 1999).
X-ray Structural Investigations
Studies on the crystal structures and charge distributions in 2-phenylimidazo[1,2-a]pyridine and related salts have provided insights into their geometrical and electron density characteristics. These investigations are crucial for understanding the physical and chemical properties of such compounds (Tafeenko et al., 1996).
Catalytic Activity in Oxidation Reactions
Certain imidazolo[1,2-a]pyridine derivatives, including 2-phenylimidazo[1,2-a]pyridine-7-carboxylate, have shown effectiveness as catalysts in oxidation reactions. Such applications are vital in organic synthesis and various chemical processes (Saddik et al., 2012).
Synthesis of Bridged N-heterocycles
A straightforward synthesis method for 2-phenylimidazo[1,2-a]pyridine, a relative compound, demonstrates the preparation of bridged N-heterocycles. This synthesis is significant for educational purposes and for further exploration in medicinal chemistry (Santaniello et al., 2017).
Palladium-Catalyzed Oxidative Cycloaromatization
Palladium-catalyzed oxidative cycloaromatization of 2-phenylimidazo[1,2-a]pyridine with internal alkyne leads to the formation of fused N-heterocycles. This process is important for the synthesis of complex organic molecules and has implications in drug development (Li et al., 2015).
Mechanism of Action
Target of Action
The primary targets of Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, presence of other molecules, and cellular environment.
properties
IUPAC Name |
methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)12-7-8-17-10-13(16-14(17)9-12)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEHLDZPSCCFBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC(=CN2C=C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326336 | |
| Record name | methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1030-33-7 | |
| Record name | 1030-33-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

